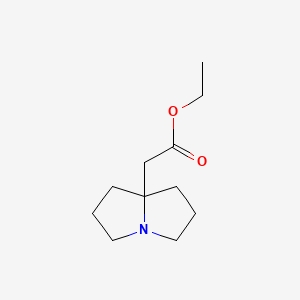

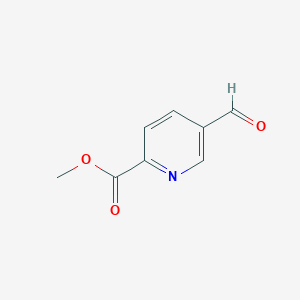

2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid

Vue d'ensemble

Description

2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid, also known as AMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMPA is a pyridine derivative that has been extensively studied for its biological activity and has shown promising results in the treatment of various diseases. In

Applications De Recherche Scientifique

Electrocatalytic Carboxylation

A study by Feng et al. (2010) focused on the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, a process relevant to 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid. This work explored an electrochemical procedure to obtain 6-aminonicotinic acid, highlighting the synthesis under mild conditions without using toxic solvents and achieving high yield and selectivity. The research emphasizes the potential of such compounds in electrocatalysis and green chemistry applications (Feng, Huang, Liu, & Wang, 2010).

Synthesis of Ligands for Lanthanide(III) Cation Complexation

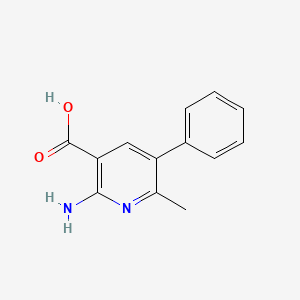

Charbonnière, Weibel, and Ziessel (2001) described the synthesis of tridentate ligands based on substituted bipyridine carboxylic acids, like 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid. These ligands are well-suited for complexing lanthanide(III) cations, suggesting the compound's role in creating materials with unique magnetic and optical properties (Charbonnière, Weibel, & Ziessel, 2001).

DNA Reactivity and Carcinogenesis Studies

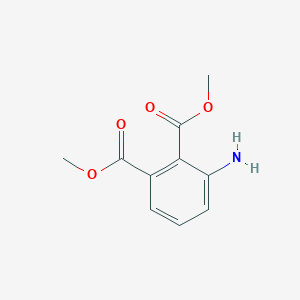

Lutgerink et al. (1989) synthesized N-acetoxyarylamines related to 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid and studied their reactivity with DNA. This research is significant for understanding the molecular mechanisms of carcinogenesis, as these compounds are proposed ultimate carcinogens of certain aromatic amines (Lutgerink, Stavenuiter, Zomer, Hamzink, van Dijk, Westra, & Kriek, 1989).

Inhibition Studies on Carbonic Anhydrase Isoenzymes

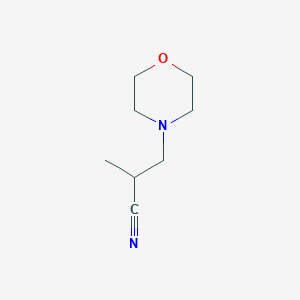

Yenikaya et al. (2011) synthesized a novel amino salicylato salt and its Cu(II) complex involving 2-Amino-6-methylpyridine, a related compound. The study evaluated their inhibitory effects on human carbonic anhydrase isoenzymes, suggesting potential medicinal applications in enzyme inhibition and drug discovery (Yenikaya, Sarı, İlkimen, Bülbül, & Büyükgüngör, 2011).

Synthesis of Multi-Component Crystals

Bis and Zaworotko (2005) reported on the synthesis of multiple-component crystals involving 2-aminopyridine and carboxylic acid moieties, relevant to the structural analysis of 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid. This research provides insights into the crystal engineering and design of new solid forms for various applications (Bis & Zaworotko, 2005).

Propriétés

IUPAC Name |

2-amino-6-methyl-5-phenylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-8-10(9-5-3-2-4-6-9)7-11(13(16)17)12(14)15-8/h2-7H,1H3,(H2,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPRKMSULYFJAQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1C2=CC=CC=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40542393 | |

| Record name | 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid | |

CAS RN |

84596-20-3 | |

| Record name | 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Methylsulfonyl)amino]benzenesulfonyl chloride](/img/structure/B1317583.png)